molecular formula C26H22N2O4S B2648326 ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865174-77-2

ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2648326
CAS No.: 865174-77-2
M. Wt: 458.53
InChI Key: JGTXUBUTNDMBFW-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a specialized benzothiazole derivative with significant potential in agrochemical research. This compound features a unique molecular architecture combining benzothiazole, imino, and propenyl functional groups, making it particularly valuable for investigating novel modes of action in crop protection applications. Researchers are exploring this compound primarily for its herbicidal and fungicidal properties, with studies focusing on its efficacy against problematic weed species and fungal pathogens that impact major agricultural crops. The compound's structural characteristics suggest potential activity as an enzyme inhibitor or metabolic disruptor in target organisms, though its precise mechanism of action requires further investigation. The benzothiazole core structure, similar to those found in commercial agrochemicals , provides researchers with a valuable scaffold for structure-activity relationship studies and molecular optimization. Formulation scientists may also investigate this compound in controlled-release delivery systems using carrier materials such as lignin-based matrices to enhance field persistence and reduce environmental impact . Research applications include mode-of-action studies, enzyme inhibition assays, plant pathogen susceptibility testing, and analog synthesis for developing novel crop protection agents with improved efficacy and selectivity. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper laboratory safety protocols including personal protective equipment and appropriate ventilation should always be employed when handling this compound.

Properties

IUPAC Name

ethyl 2-(3-phenoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-3-15-28-22-14-13-19(25(30)31-4-2)17-23(22)33-26(28)27-24(29)18-9-8-12-21(16-18)32-20-10-6-5-7-11-20/h3,5-14,16-17H,1,4,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTXUBUTNDMBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Phenoxybenzoyl Group: This step involves the acylation of the benzothiazole core with 3-phenoxybenzoyl chloride under basic conditions.

    Formation of the Imino Group: The imino group can be introduced by the reaction of the intermediate with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2,3-dihydro-1,3-benzothiazole carboxylates. Key analogues include:

Table 1: Structural and Computational Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Substituents
Target Compound C26H21N2O4S 457.52 (calculated) ~5.1 (estimated) 6 8 Phenoxybenzoyl, allyl
Ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate C24H21N3O3S 431.50 4.8 5 6 Methoxybenzylidene, methyl
Ethyl 2-[4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate C24H25N3O5S2 499.60 4.2 7 10 Sulfamoyl, allyl

Key Observations :

  • Lipophilicity: The target compound’s phenoxy group increases XLogP3 (~5.1) compared to the methoxy analogue (4.8) and the sulfamoyl derivative (4.2), suggesting higher membrane permeability .
  • Conformational Flexibility : The allyl group in the target compound introduces rotatable bonds (8), which may influence binding kinetics compared to the rigid methoxybenzylidene analogue (6 rotatable bonds) .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: No direct crystallographic data are provided, but analogous structures (e.g., ) were resolved using SHELX software, indicating planar benzothiazole cores with torsional angles < 10° for the dihydrothiazole ring .
  • Methoxy Analogue : Exhibits C–H···O hydrogen bonds between the methoxy oxygen and adjacent aromatic protons, stabilizing a herringbone packing motif .
  • Sulfamoyl Derivative : The sulfamoyl group participates in N–H···O interactions, forming dimers in the crystal lattice .

Implications of Substituent Variations

  • Phenoxy vs. Methoxy: The phenoxy group’s bulkiness may sterically hinder interactions with flat binding pockets but improve π-π stacking with aromatic residues.
  • Allyl vs. Methyl : The allyl group’s unsaturation could enable covalent binding via Michael addition, a reactivity absent in methyl-substituted analogues.
  • Sulfamoyl vs. Carbonyl : Sulfamoyl’s polarity enhances aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s carbonyl group .

Biological Activity

Ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity through a synthesis of available research findings, case studies, and relevant data tables.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a library of benzothiazole-based compounds was evaluated for their antiproliferative activity against MCF-7 breast cancer cells. The most potent compounds showed IC50 values as low as 2.8 ± 0.1 μM . This suggests that ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate may possess similar anticancer properties due to its structural similarities to other effective benzothiazole derivatives.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated. For example, studies on related benzothiazole compounds have demonstrated their ability to inhibit heat shock protein 90 (Hsp90), a critical regulator in cancer cell proliferation . The inhibition of Hsp90 leads to the degradation of client proteins involved in cancer progression. This mechanism could be relevant for ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate.

Study 1: Antidepressant Activity

A study evaluating the binding affinities of various benzothiazole derivatives at serotonin receptors (5-HT1A and 5-HT2A) found that certain compounds exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A), correlating with antidepressant-like effects in behavioral tests . While specific data on the compound is lacking, its structural framework suggests potential activity in this area.

Study 2: Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. A series of related compounds demonstrated significant inhibitory effects against various bacterial strains. Although direct studies on ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate are not available, it is reasonable to hypothesize similar activities based on the established efficacy of other benzothiazoles.

Data Table: Biological Activities of Related Benzothiazole Compounds

Compound NameActivity TypeIC50/Binding AffinityReference
Compound 8gAntidepressantKi=17 nM (5-HT1A)
Compound 9iHsp90 InhibitorIC50=3.9 ± 0.1 μM
Benzothiazole DerivativeAntimicrobialVaries by strain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.